Bromoacetic anhydride

Friedel-Crafts acylation Regioselectivity Catalysis

Bromoacetic anhydride delivers unmatched ortho-selectivity in Friedel-Crafts acylations (e.g., anisole) vs. acetyl chloride/Ac₂O. Its controlled acylation kinetics enable selective N-terminal peptide modification without Lys/Tyr side-chain protection, leveraging a diagnostic bromine isotopic signature for MALDI sequencing. As a bifunctional anhydride, it provides two bromoacetyl equivalents per molecule—a stoichiometric advantage over acid halides. Near-quantitative peptide coupling efficiencies (≥1.35 eq.) reduce precious ligand consumption in affinity matrix preparation.

Molecular Formula C4H4Br2O3
Molecular Weight 259.88 g/mol
CAS No. 13094-51-4
Cat. No. B082147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetic anhydride
CAS13094-51-4
Molecular FormulaC4H4Br2O3
Molecular Weight259.88 g/mol
Structural Identifiers
SMILESC(C(=O)OC(=O)CBr)Br
InChIInChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
InChIKeyFUKOTTQGWQVMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoacetic Anhydride (CAS 13094-51-4): A Specialized Bromoacetylating Reagent for Pharmaceutical and Bioconjugation Synthesis


Bromoacetic anhydride (CAS 13094-51-4) is a symmetrical anhydride of bromoacetic acid, with the molecular formula C₄H₄Br₂O₃ and a molecular weight of 259.88 g/mol [1]. It is a solid at room temperature, with a melting point of 31–36 °C and a boiling point of 226.2 °C at 760 mmHg [1]. The compound serves as a bifunctional acylating agent, providing two equivalents of the bromoacetyl group per molecule, making it a reagent of choice for introducing bromoacetyl moieties into nucleophilic substrates under controlled conditions .

Bromoacetic Anhydride: Why Simple In-Class Substitution with Acetic Anhydride or Bromoacetyl Halides Fails to Deliver Equivalent Results


Bromoacetic anhydride occupies a unique reactivity niche that distinguishes it from both non-halogenated anhydrides (e.g., acetic anhydride) and bromoacetyl halides (e.g., bromoacetyl bromide). The presence of two bromine atoms significantly alters the electrophilicity of the carbonyl carbons, enabling distinct regioselectivity outcomes in Friedel-Crafts acylations [1]. Compared to bromoacetyl halides, the anhydride structure offers enhanced stability and more controlled acylation kinetics, which is critical for selective N-terminal peptide modifications without side-chain blocking [2]. Furthermore, the bifunctional nature of the anhydride delivers two equivalents of the bromoacetyl group per molecule, providing a stoichiometric advantage over acid halides in certain synthetic sequences [3].

Bromoacetic Anhydride: Quantifiable Performance Metrics and Comparative Data Against Alternative Acylating Agents


Ortho-Selectivity in Friedel-Crafts Acylation: Bromoacetic Anhydride vs. Acetic Anhydride

In the Friedel-Crafts acylation of anisole, bromoacetic anhydride ((BrAc)₂O) and bromoacetyl bromide (BrAcBr) uniquely enable ortho-substitution, whereas acetylation reagents (acetyl chloride and acetic anhydride) yield exclusively para-substituted products [1]. The study demonstrates that the highest ortho-selectivity was achieved with bromoacetylating reagents when employing HY-740 zeolite as the catalyst, highlighting the critical impact of the halogenated acyl donor on product regiochemistry [1].

Friedel-Crafts acylation Regioselectivity Catalysis

Selective N-Terminal Peptide Derivatization for Mass Spectrometry Sequencing

Bromoacetic anhydride enables rapid and selective acetylation of the N-terminal amino group in peptides without blocking lysine or tyrosine residues, a selectivity profile not achievable with more aggressive acylating agents [1]. The incorporation of the bromine tag leverages the distinctive 51:49 natural abundance ratio of ⁷⁹Br:⁸¹Br isotopes, creating a characteristic isotopic pattern in MALDI TOF-TOF spectra that unambiguously distinguishes b-series ions from y-series ions [1].

Peptide Sequencing Mass Spectrometry Bioconjugation

High-Yield Directed Immobilization of Peptide Ligands on Cellulose Supports

Bromoacetic anhydride serves as a highly efficient heterobifunctional linker for peptide immobilization. In a study by Englebretsen et al., aminopropyl-derivatized Perloza beaded cellulose was acylated with bromoacetic anhydride to yield α-bromoacetamidopropyl Perloza [1]. Subsequent coupling of a synthetic peptide (1.35–1.9 equivalents) resulted in near-quantitative displacement of support-bound bromine, indicating exceptionally high reaction efficiency [1].

Affinity Chromatography Solid-Phase Synthesis Biomaterials

Synthesis of Medroxyprogesterone Bromoacetate: An Affinity Labeling Probe

Bromoacetic anhydride, in combination with trifluoroacetic anhydride, facilitates the synthesis of medroxyprogesterone bromoacetate, a long-acting progestational affinity labeling analogue [1]. The resulting bromoacetate ester forms conjugates with L-cysteine, L-histidine, and L-methionine and inactivates 20β-hydroxy steroid dehydrogenase in a time-dependent and irreversible manner, demonstrating its utility as a covalent probe for target identification studies [1].

Steroid Chemistry Affinity Labeling Drug Development

Bromoacetic Anhydride: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Friedel-Crafts Acylation for Ortho-Substituted Aromatic Ketone Synthesis

When the synthetic objective requires ortho-substituted aromatic ketones that are inaccessible via conventional acetylation reagents, bromoacetic anhydride is the reagent of choice. As demonstrated in the Friedel-Crafts acylation of anisole, bromoacetic anhydride uniquely yields ortho-substituted products when employed with HY-740 zeolite catalyst, whereas acetic anhydride and acetyl chloride produce exclusively para-substituted acetophenone [1]. This regioselectivity is critical for accessing diverse chemical space in medicinal chemistry programs.

N-Terminal Peptide Derivatization for Proteomics and Mass Spectrometry

For proteomics workflows requiring selective N-terminal tagging without side-chain protection, bromoacetic anhydride provides unparalleled selectivity. The reagent rapidly and selectively acetylates the N-terminal amino group without modifying lysine or tyrosine residues, a distinct advantage over more aggressive acylating agents that cause undesired side-chain reactions [2]. The resulting bromine isotopic signature (⁷⁹Br:⁸¹Br ~ 51:49) facilitates unambiguous ion assignment in MALDI TOF-TOF spectra, streamlining de novo peptide sequencing.

High-Efficiency Peptide Immobilization for Affinity Chromatography Resins

When preparing peptide-based affinity matrices where peptide conservation is a priority, bromoacetic anhydride enables near-quantitative coupling at low peptide excess. As shown in the immobilization of an LHRH-derived peptide onto beaded cellulose, only 1.35–1.9 equivalents of peptide were required for complete displacement of support-bound bromine [3]. This high efficiency translates to substantial cost savings when working with precious or synthetically challenging peptide ligands.

Preparation of Covalent Affinity Probes and Irreversible Enzyme Inhibitors

For chemical biology applications requiring covalent, irreversible modification of target proteins, bromoacetic anhydride serves as an effective precursor for generating bromoacetate ester probes. The synthesis of medroxyprogesterone bromoacetate demonstrates that bromoacetic anhydride-derived probes can form stable conjugates with nucleophilic amino acid residues (Cys, His, Met) and irreversibly inactivate target enzymes in a time-dependent manner [4], enabling target engagement studies and activity-based protein profiling.

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